![molecular formula C21H19N3OS B12447474 2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide](/img/structure/B12447474.png)
2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiourea group attached to a pyridin-3-ylmethyl moiety and a 2,2-diphenylacetyl group, making it a subject of interest in organic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA typically involves the reaction of 2,2-diphenylacetyl chloride with pyridin-3-ylmethylamine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Large-scale reactors: To handle the increased volume of reactants.
Purification steps: Such as recrystallization or chromatography to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to produce therapeutic effects.
Altering cellular pathways: Affecting signaling pathways to induce desired biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,2-Diphenylacetyl)-1-(pyridin-2-ylmethyl)thiourea: Similar structure but with a pyridin-2-ylmethyl group.
3-(2,2-Diphenylacetyl)-1-(pyridin-4-ylmethyl)thiourea: Similar structure but with a pyridin-4-ylmethyl group.
Uniqueness
3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C21H19N3OS |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
2,2-diphenyl-N-(pyridin-3-ylmethylcarbamothioyl)acetamide |
InChI |
InChI=1S/C21H19N3OS/c25-20(24-21(26)23-15-16-8-7-13-22-14-16)19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15H2,(H2,23,24,25,26) |
Clé InChI |
UNQHQJXFPSLUHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


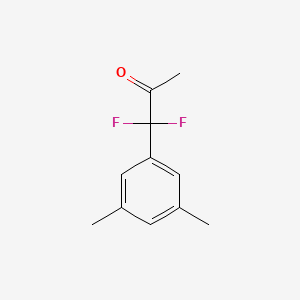
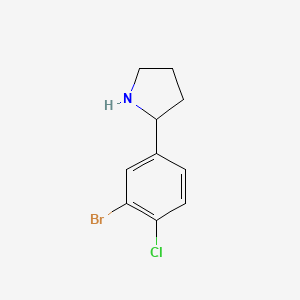
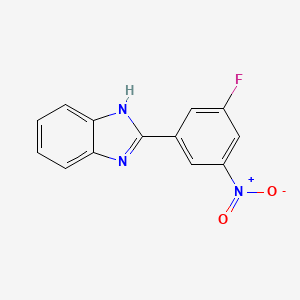
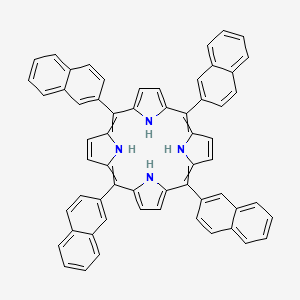
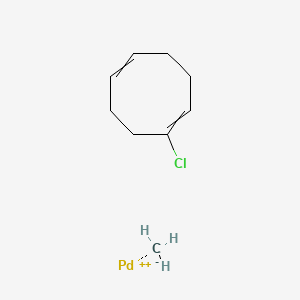
![1-Ethyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12447422.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B12447427.png)


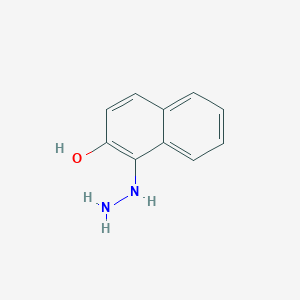
![Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12447453.png)
![5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12447455.png)

![N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B12447471.png)
